molecular formula C11H11N3O2 B8196132 8-(Dimethylamino)-1,7-naphthyridine-5-carboxylic acid

8-(Dimethylamino)-1,7-naphthyridine-5-carboxylic acid

Cat. No.: B8196132
M. Wt: 217.22 g/mol
InChI Key: KAUMSKVMSLIWGQ-UHFFFAOYSA-N
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Description

8-(Dimethylamino)-1,7-naphthyridine-5-carboxylic acid is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to a benzene ring This particular compound is characterized by the presence of a dimethylamino group at the 8th position and a carboxylic acid group at the 5th position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Dimethylamino)-1,7-naphthyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the naphthyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-(Dimethylamino)-1,7-naphthyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted naphthyridine derivatives.

Scientific Research Applications

8-(Dimethylamino)-1,7-naphthyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1,7-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the carboxylic acid group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthalimide: A compound with similar structural features but different functional groups.

    8-Dimethylaminoquinoline: Another compound with a dimethylamino group but a different ring structure.

Uniqueness

8-(Dimethylamino)-1,7-naphthyridine-5-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a dimethylamino group and a carboxylic acid group on the naphthyridine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-(dimethylamino)-1,7-naphthyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(2)10-9-7(4-3-5-12-9)8(6-13-10)11(15)16/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMSKVMSLIWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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